[2-(1H-indol-3-yl)ethyl](2-methoxybenzyl)amine hydrobromide
Overview
Description
“2-(1H-indol-3-yl)ethylamine hydrobromide” is a chemical compound with the molecular formula C18H20N2O . It is also known by its CAS Number: 1609396-62-4 . The compound is a salt, with bromide (Br) as the counterion .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting tryptamine with ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C18H20N2O.BrH/c1-21-18-9-5-2-6-15 (18)12-19-11-10-14-13-20-17-8-4-3-7-16 (14)17;/h2-9,13,19-20H,10-12H2,1H3;1H . This code provides a unique representation of the compound’s structure.Scientific Research Applications
Synthesis and Characterization of Complex Compounds : Liu, Yang, Rettig, and Orvig (1993) reported on the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, emphasizing the importance of such compounds in inorganic chemistry and material science (Liu et al., 1993).
Potential as Receptor Agonists : Barf et al. (1996) synthesized and tested derivatives of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines for binding affinities to various receptors, indicating their potential use in developing receptor-targeted drugs (Barf et al., 1996).
Role in Anticancer and Antimicrobial Research : The study by Gür et al. (2020) showed the potential of compounds containing the 1,3,4-thiadiazole core, which is significant in pharmacology, for their anticancer and antimicrobial properties (Gür et al., 2020).
Application in Sensor Technology : Roy et al. (2019) developed a rhodamine-based compound as a dual chemosensor for Zn2+ and Al3+ ions, which is an important application in analytical chemistry and environmental monitoring (Roy et al., 2019).
Use in Developing Antiallergic Agents : Menciu et al. (1999) prepared N-(pyridin-4-yl)-(indol-3-yl)alkylamides and tested their antiallergic potential, demonstrating the significance of such compounds in medical research and drug development (Menciu et al., 1999).
Future Directions
The future directions for the study of “2-(1H-indol-3-yl)ethylamine hydrobromide” could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse pharmacological properties of indole derivatives , this compound could be of interest in various fields of research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely and would be determined by the specific context of the cellular environment.
Result of Action
Given that it is an indole derivative, it is likely to have significant biological activity, potentially influencing cell function in various ways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-indol-3-yl)ethylamine hydrobromide . These factors could include the presence of other molecules, pH, temperature, and the specific characteristics of the cellular environment.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17;/h2-9,13,19-20H,10-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSTSZRMQTJIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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